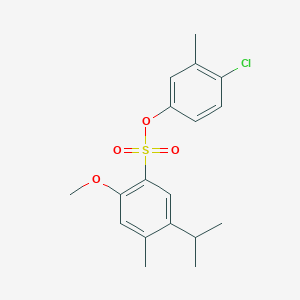

![molecular formula C14H11FN4O2S B2918709 methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate CAS No. 893910-99-1](/img/structure/B2918709.png)

methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

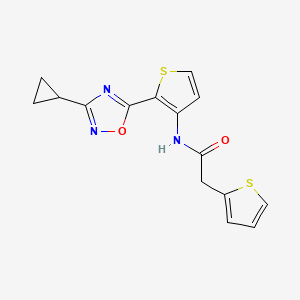

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . These types of compounds are often found in nature and are part of many biologically active compounds .

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It also has a 4-fluorophenyl group and a sulfanylacetate group attached to it.Applications De Recherche Scientifique

Synthesis and Molecular Corroboration

One study discusses the synthesis of novel pyrazoles, including similar structures to "Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate", demonstrating their potential in medicinal chemistry through in silico, in vitro, and cytotoxicity validations. These compounds have shown promise in anti-inflammatory and anti-cancer applications, underscoring their importance in drug discovery (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial Evaluation

Another aspect of research involves the synthesis of novel heterocyclic compounds, including those with a sulfonamido moiety, indicating their potential as antibacterial agents. This highlights the compound's relevance in addressing bacterial resistance and developing new antimicrobials (Azab, Youssef, & El-Bordany, 2013).

Domino Reaction Study

Research on domino reactions involving similar pyrazolo[3,4-d]pyrimidin-4-yl structures explores the chemical reactivity and formation of substituted pyrazoles and anilines. This study provides insights into the compound's chemical behavior and potential for synthesizing complex molecules (Erkin & Ramsh, 2014).

Anti-Helicobacter Pylori Agents

A particular study expands on the synthesis of compounds with the benzimidazol-2-ylsulfanyl scaffold, showcasing significant activity against Helicobacter pylori. This suggests the compound's utility in developing treatments for infections caused by this pathogen (Carcanague et al., 2002).

Phosphodiesterase 1 Inhibitors

Investigations into 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors reveal the potential of such compounds, including "Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate", in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This underscores the compound's significance in CNS disorder therapeutics (Li et al., 2016).

Mécanisme D'action

Target of Action

The primary target of Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action is significant inhibition of cell growth. Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate are not fully understood. It has been found that similar pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against CDK2, a cyclin-dependent kinase . These compounds interact with CDK2, a protein that plays a crucial role in cell cycle regulation .

Cellular Effects

The cellular effects of Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate are not well-studied. Related compounds have shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . These compounds inhibit the growth of these cell lines, suggesting that they may influence cell function and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is not known. Similar compounds have shown inhibitory activity against CDK2 . This suggests that these compounds may bind to CDK2, inhibiting its activity and leading to alterations in cell cycle progression .

Propriétés

IUPAC Name |

methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2S/c1-21-12(20)7-22-14-11-6-18-19(13(11)16-8-17-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXQCLDPICLWCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2918629.png)

![2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2918631.png)

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2918635.png)

![3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2918636.png)

![5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918639.png)

![N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2918640.png)

![N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2918643.png)

![1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2918649.png)